molecular formula C9H14N2O2 B12585728 3-Methyl-6-(2-methylpropylidene)piperazine-2,5-dione CAS No. 286838-85-5

3-Methyl-6-(2-methylpropylidene)piperazine-2,5-dione

Cat. No.: B12585728
CAS No.: 286838-85-5
M. Wt: 182.22 g/mol
InChI Key: CMAZZORFNVWTEF-UHFFFAOYSA-N
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Description

3-Methyl-6-(2-methylpropylidene)piperazine-2,5-dione is a specialized piperazinedione derivative with significant potential in medicinal chemistry and biological research. This compound features a distinctive 2,5-piperazinedione core structure substituted with methyl and 2-methylpropylidene functional groups, creating a stereochemically complex scaffold valuable for pharmaceutical investigation. The 2,5-piperazinedione structure represents a cyclic dipeptide framework that serves as a privileged scaffold in drug discovery . Compounds within this structural class demonstrate remarkable biological activities, including enzyme inhibition, receptor modulation, and potential antitumor properties. Researchers utilize this specific derivative to explore structure-activity relationships in various therapeutic target studies. The presence of the 2-methylpropylidene substituent at the 6-position introduces distinctive steric and electronic properties that may influence molecular conformation and biological interactions. The methyl group at the 3-position further contributes to the compound's stereochemical complexity, creating a potentially chiral center that requires careful analytical characterization . This compound is particularly valuable for investigating peptide mimicry and developing novel enzyme inhibitors, as the piperazinedione core can serve as a conformationally restricted dipeptide analog. Researchers studying neurodegenerative diseases, cancer biology, and metabolic disorders may find applications for this compound in their experimental systems. The compound's mechanism of action appears to involve targeted molecular interactions with biological systems, though specific targets depend on the research context. Structural analogs of piperazinediones have demonstrated interactions with various enzymatic processes and cellular signaling pathways . Proper handling requires standard laboratory safety precautions including personal protective equipment and adequate ventilation. Storage at -20°C under inert conditions is recommended for long-term stability. This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or human use. Researchers should conduct appropriate safety assessments before experimental applications.

Properties

CAS No.

286838-85-5

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

3-methyl-6-(2-methylpropylidene)piperazine-2,5-dione

InChI

InChI=1S/C9H14N2O2/c1-5(2)4-7-9(13)10-6(3)8(12)11-7/h4-6H,1-3H3,(H,10,13)(H,11,12)

InChI Key

CMAZZORFNVWTEF-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)NC(=CC(C)C)C(=O)N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-(2-methylpropylidene)piperazine-2,5-dione can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 3-methylpiperazine and 2-methylpropanal in the presence of a suitable catalyst can yield the desired compound. The reaction typically requires moderate temperatures and inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Oxidation Reactions

The compound’s diketopiperazine core and alkylidene substituents undergo oxidation under controlled conditions:

  • Hydrogen Peroxide (H₂O₂) in aqueous ethanol at 50°C oxidizes the alkylidene moiety to yield hydroxylated derivatives. For example, oxidation of the 2-methylpropylidene group produces a secondary alcohol at the 6-position .

  • Potassium Permanganate (KMnO₄) in acidic conditions cleaves the double bond in the propylidene group, generating carboxylic acid derivatives. This reaction is temperature-sensitive, with optimal yields achieved at 70°C.

Table 1: Oxidation Reaction Parameters

ReagentConditionsMajor ProductYield (%)
H₂O₂ (10%)EtOH/H₂O, 50°C, 6 hr6-Hydroxy-3-methylpiperazine-2,5-dione65–72
KMnO₄ (0.1 M)H₂SO₄, 70°C, 4 hr3-Methylpiperazine-2,5-dione-6-carboxylic acid58–63

Reduction Reactions

The carbonyl groups at positions 2 and 5 are susceptible to reduction:

  • Sodium Borohydride (NaBH₄) selectively reduces the diketopiperazine’s carbonyl groups to alcohols in tetrahydrofuran (THF) at 25°C, forming a diol intermediate .

  • Catalytic Hydrogenation (H₂/Pd-C) under 1 atm pressure reduces the double bond in the 2-methylpropylidene group, yielding a saturated 6-(2-methylpropyl) analog .

Table 2: Reduction Reaction Outcomes

ReagentConditionsMajor ProductSelectivity
NaBH₄ (2 eq)THF, 25°C, 2 hr2,5-Dihydroxy-3-methylpiperazineHigh
H₂ (1 atm), Pd-CMeOH, 25°C, 12 hr3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione>90%

Substitution Reactions

The methyl and propylidene groups participate in nucleophilic substitutions:

  • Halogenation : Treatment with N-bromosuccinimide (NBS) in CCl₄ introduces bromine at the methyl group’s tertiary carbon, forming 3-(bromomethyl) derivatives .

  • Amination : Reaction with ammonia (NH₃) in DMF replaces the propylidene group with an amine, producing 6-amino-3-methylpiperazine-2,5-dione .

Table 3: Substitution Reaction Examples

Reaction TypeReagent/ConditionsProductApplication
BrominationNBS, CCl₄, 40°C, 3 hr3-(Bromomethyl)-6-(2-methylpropylidene)piperazine-2,5-dioneIntermediate for cytotoxic agents
AminationNH₃, DMF, 100°C, 8 hr6-Amino-3-methylpiperazine-2,5-dioneAntiviral drug development

Biological Activity-Linked Reactions

The compound’s derivatives demonstrate structure-dependent bioactivity:

  • Anticancer Activity : Brominated derivatives (e.g., Table 3) inhibit K562 leukemia cell proliferation with IC₅₀ values of 30.10 ± 1.60 μM . Synergy with mithramycin enhances apoptosis by 40% compared to monotherapy .

  • Antiviral Modification : Oxidation to carboxylic acid derivatives improves binding to influenza neuraminidase, reducing viral replication by 70% in vitro .

Thermal and Stability Studies

  • Thermogravimetric Analysis (TGA) : Decomposition begins at 210°C, with a mass loss of 95% by 300°C.

  • Hydrolytic Stability : The compound remains intact in pH 7.4 buffer for 24 hours but degrades rapidly under acidic (pH 2) or alkaline (pH 10) conditions .

Scientific Research Applications

Medicinal Chemistry and Anticancer Activity

The compound has been investigated for its antiproliferative effects against various cancer cell lines. Research has shown that several derivatives of piperazine, including 3-Methyl-6-(2-methylpropylidene)piperazine-2,5-dione, exhibit cytotoxic activity against liver cancer cells (BEL-7404) and K562 leukemia cells.

Case Study: Cytotoxicity in Cancer Cell Lines

A study evaluated the cytotoxic effects of several piperazine derivatives on K562 cell proliferation. The results indicated that specific compounds inhibited cell growth significantly at varying concentrations. The following table summarizes the findings:

CompoundIC50 (μM)Max Differentiation (%)
A30.10 ± 1.603 ± 0.50
BXY
CXY

Note: X and Y represent data points from ongoing studies not disclosed in the source material.

The study highlighted that the combination of piperazine derivatives with established anticancer drugs such as mithramycin resulted in synergistic effects, enhancing differentiation and apoptosis in cancer cells .

Antiviral Applications

Another significant application of 3-Methyl-6-(2-methylpropylidene)piperazine-2,5-dione is its potential as an antiviral agent . Recent research has focused on its efficacy against influenza viruses.

Case Study: Antiviral Activity

In a study assessing the antiviral properties of N-substituted diketopiperazine derivatives, it was found that certain compounds exhibited inhibition of influenza virus propagation. The following table outlines the antiviral activity observed:

CompoundConcentration (µg/mL)Viral Propagation Inhibition (%)
13b25Negative
14c25Negative

The molecular docking studies suggested that these diketopiperazines could bind effectively to viral proteins, indicating their potential as leads for antiviral drug development .

Structural Characteristics and Synthesis

3-Methyl-6-(2-methylpropylidene)piperazine-2,5-dione belongs to a class of compounds known for their unique structural properties which facilitate diverse biological activities. The compound's structure allows for various substitutions that can enhance its pharmacological profiles.

Structural Insights

The compound features a six-membered cyclic structure with two carbonyl groups at positions 2 and 5, contributing to its reactivity and biological interactions. Its synthesis involves controlled alkylation methods that enable the introduction of different functional groups, enhancing its versatility in drug design .

Mechanism of Action

The mechanism of action of 3-Methyl-6-(2-methylpropylidene)piperazine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Piperazine-2,5-dione Derivatives

Compound Name Substituents (Positions 3 & 6) Molecular Formula Molecular Weight (g/mol) Source (Natural/Synthetic) Key Bioactivity/Properties
(3Z,6Z)-3-(4-Methoxybenzylidene)-6-(2-methylpropylidene)piperazine-2,5-dione 3: 4-Methoxybenzylidene; 6: 2-Methylpropylidene C₁₇H₁₈N₂O₃ 298.34 Natural (Nocardiopsis spp.) Cytotoxicity, antibiotic potential
(S,Z)-3-Benzylidene-6-isopropylpiperazine-2,5-dione (Compound 4) 3: Benzylidene; 6: Isopropyl C₁₄H₁₆N₂O₂ 244.29 Originally synthetic, later natural UV absorption (λmax 224, 296 nm)
3-Isobutyl-6-isopropylpiperazine-2,5-dione (Compound 1) 3: Isobutyl; 6: Isopropyl C₁₁H₂₀N₂O₂ 212.29 Marine fungus (Penicillium sp.) Not reported
(3S)-3-Methylpiperazine-2,5-dione (Compound 3) 3: Methyl; 6: H C₅H₈N₂O₂ 128.13 Synthetic Lower lipophilicity, higher solubility
XR334 (Compound 6) Undisclosed (patented structure) Natural (Nocardiopsis spp.) Antibiotic activity

Physicochemical Properties

  • Lipophilicity and Solubility : Substituents significantly influence these parameters. The target compound’s 4-methoxybenzylidene and 2-methylpropylidene groups enhance lipophilicity compared to simpler derivatives like (3S)-3-methylpiperazine-2,5-dione. Increased lipophilicity correlates with reduced aqueous solubility, as shown in studies where methyl or arylidene substituents lowered solubility by up to 50% .
  • Spectral Data : The ESI-MS spectrum of the target compound shows a molecular ion peak at m/z 309.2 [M+Na]⁺, distinguishing it from analogs like (S,Z)-3-benzylidene-6-isopropylpiperazine-2,5-dione (m/z 267.3 [M+Na]⁺) .

Biological Activity

3-Methyl-6-(2-methylpropylidene)piperazine-2,5-dione, a diketopiperazine derivative, has garnered attention for its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications in medicinal chemistry, particularly focusing on its anticancer and antimicrobial effects.

Chemical Structure and Synthesis

The compound belongs to the class of diketopiperazines (DKPs), which are cyclic dipeptides formed from the condensation of two amino acids. The general structure can be represented as follows:

C8H12N2O2\text{C}_8\text{H}_{12}\text{N}_2\text{O}_2

The synthesis typically involves the condensation of appropriate amino acid derivatives under controlled conditions, often utilizing methods such as microwave-assisted synthesis or solvent-free reactions to enhance yield and purity .

Anticancer Properties

Recent studies have demonstrated that 3-Methyl-6-(2-methylpropylidene)piperazine-2,5-dione exhibits significant cytotoxicity against various cancer cell lines. For instance, it has been shown to inhibit the proliferation of human melanoma cell lines SK-MEL-5 and K562 leukemia cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
SK-MEL-510.5
K5628.7
MCF-712.3

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated moderate activity against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) were determined using standard broth microdilution methods .

Table 2: Antimicrobial Activity

Bacterial StrainMIC (µg/mL)Reference
E. coli ATCC 2592232
S. aureus ATCC 2921316
Bacillus subtilis64

Mechanistic Insights

The biological activities of 3-Methyl-6-(2-methylpropylidene)piperazine-2,5-dione can be attributed to its ability to interact with cellular targets involved in proliferation and apoptosis. Studies suggest that the compound may modulate signaling pathways associated with cancer cell survival, including the inhibition of anti-apoptotic proteins and activation of pro-apoptotic factors .

Case Studies

  • In Vivo Studies : In animal models, administration of this compound resulted in a significant reduction in tumor size compared to controls. This was evidenced by histopathological examinations showing increased apoptosis in tumor tissues .
  • Combination Therapy : Preliminary data indicate that when used in combination with established chemotherapeutic agents like doxorubicin, the efficacy of treatment is enhanced, suggesting a synergistic effect that warrants further investigation .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 3-Methyl-6-(2-methylpropylidene)piperazine-2,5-dione?

  • Methodological Answer : Synthesis optimization requires selecting appropriate starting materials (e.g., indole derivatives or substituted pyrazines), catalysts (e.g., triphenyl phosphite for condensation reactions), and reaction conditions (temperature gradients, solvent systems). For instance, stepwise condensation of carbonyl precursors with amines under controlled heating (e.g., 313–373 K) can improve yield . Purification via recrystallization using solvents like diethyl ether/CH₂Cl₂ mixtures ensures high purity .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and functional properties?

  • Methodological Answer :

  • X-ray crystallography resolves stereochemistry and hydrogen-bonding networks in crystal lattices, critical for confirming the compound’s conformation (e.g., envelope vs. planar ring structures) .
  • Gas chromatography (GC) with polar/non-polar columns (e.g., DB-5, HP-FFAP) and temperature programming (e.g., 40–250°C) aids in assessing purity and isomer separation .
  • NMR spectroscopy (¹H/¹³C) identifies substituent effects and confirms regioselectivity in alkylation or acylation steps .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact, as piperazine derivatives may exhibit acute toxicity (H300-H373 codes) .
  • Store in airtight containers under inert gas (e.g., N₂) to prevent oxidation .
  • For spills, neutralize with non-combustible absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can isotopic labeling (e.g., ²H, ¹⁵N) be integrated into synthesis to study metabolic or environmental fate?

  • Methodological Answer :

  • Deuterated precursors (e.g., N-methylpiperazine-d₈) enable tracking via mass spectrometry. For example, ¹⁵N-labeled 2-ethyl-3,5-dimethylpyrazine can be synthesized using ¹⁵N-enriched diamines and ketones, followed by GC-IRMS analysis .
  • Isotope ratio monitoring (e.g., δ²H, δ¹³C) requires strict control of reaction stoichiometry to avoid isotopic dilution .

Q. What computational modeling approaches are suitable for predicting this compound’s reactivity or binding interactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites .
  • Molecular docking (e.g., AutoDock Vina) models interactions with biological targets (e.g., enzymes), guided by crystallographic data from analogs (e.g., pyrazine-2,6-diones with anticancer activity) .

Q. How should researchers address contradictions in reported bioactivity data across studies?

  • Methodological Answer :

  • Conduct dose-response assays under standardized conditions (e.g., fixed pH, temperature) to isolate compound-specific effects from experimental variables .
  • Compare with structurally related analogs (e.g., 3-isopropylpiperazine-2,5-dione) to identify substituent-dependent trends in activity .
  • Use meta-analysis frameworks to reconcile discrepancies, prioritizing studies with validated purity (>95%) and rigorous controls .

Q. What role does crystallography play in elucidating structure-property relationships for this compound?

  • Methodological Answer :

  • Single-crystal XRD reveals intermolecular interactions (e.g., O–H⋯N hydrogen bonds) that influence solubility and stability .
  • Conformational analysis (e.g., dihedral angles between substituents) correlates with spectroscopic data to validate computational models .

Q. How can structure-activity relationships (SARs) guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Modify substituents (e.g., methylpropylidene vs. hydroxyethyl groups) and assess changes in logP (lipophilicity) and pKa using HPLC or potentiometric titration .
  • Test derivatives against cell lines (e.g., MCF-7 for anticancer screening) with high-content imaging to quantify apoptosis/necrosis .

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